molecular formula C20H18N2O3S2 B2518472 (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 304674-59-7

(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No. B2518472
CAS RN: 304674-59-7
M. Wt: 398.5
InChI Key: OKXNMPXLDOABQU-BOPFTXTBSA-N
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Description

(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H18N2O3S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Rhodanine-based derivatives of this compound have shown significant antimicrobial properties against a range of bacteria and fungi. For instance, certain derivatives demonstrated high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
  • A synthesized series of similar compounds showed good to moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity comparable to standard drugs (PansareDattatraya & Devan, 2015).

Anti-Inflammatory Activity

  • Some synthesized derivatives of this compound class exhibited significant anti-inflammatory activity . The specific structures of these compounds and their anti-inflammatory properties were studied in detail (Sunder & Maleraju, 2013).

Anticancer Properties

  • Research on 4-thiazolidinone derivatives containing the benzothiazole moiety indicated their potential as antitumor agents. Some compounds revealed anticancer activity on various cancer cell lines, including leukemia, melanoma, and breast cancer (Havrylyuk et al., 2010).

Photochemical Properties

  • Some compounds within this chemical class have been studied for their photochemical properties , particularly in the context of photodynamic therapy for cancer treatment. Their fluorescence properties and high singlet oxygen quantum yield make them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking Studies

  • Molecular docking studies of these compounds have been conducted to explore their binding affinity and interactions with biological targets, supporting their potential applications in pharmaceutical development (Mary et al., 2021).

properties

IUPAC Name

N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-13-5-7-14(8-6-13)11-17-19(25)22(20(26)27-17)10-9-18(24)21-15-3-2-4-16(23)12-15/h2-8,11-12,23H,9-10H2,1H3,(H,21,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXNMPXLDOABQU-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

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